2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine
CAS No.:
Cat. No.: VC17265399
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3O |
|---|---|
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 2-(furan-3-yl)-3H-benzimidazol-5-amine |
| Standard InChI | InChI=1S/C11H9N3O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14) |
| Standard InChI Key | ILODNRRMQAKBQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3 |
Introduction
Structural and Chemical Properties of 2-(Furan-3-yl)-1H-Benzo[d]imidazol-5-amine
The benzimidazole scaffold is a bicyclic aromatic system comprising fused benzene and imidazole rings. Substitutions at the 2- and 5-positions introduce distinct electronic and steric effects, influencing reactivity and biological interactions. The furan-3-yl group at position 2 contributes π-electron density and potential hydrogen-bonding interactions, while the 5-amine group enhances solubility and serves as a site for further functionalization .
Electronic and Stereochemical Considerations
The planar benzimidazole core allows for conjugation across the furan and amine substituents. The furan oxygen’s lone pairs may participate in resonance with the imidazole ring, altering electron distribution. The 5-amine group’s lone pair can similarly delocalize into the aromatic system, potentially stabilizing the molecule in protonated or deprotonated states under physiological conditions .
Synthetic Routes and Optimization
Precursor Selection and Coupling Reactions
Synthesis of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine likely follows established benzimidazole formation strategies. A plausible route involves:
-
Nitrophenylamine precursor preparation: 5-Nitro-1H-benzo[d]imidazole derivatives serve as intermediates, with subsequent reduction to the amine .
-
Furan incorporation: Condensation of furan-3-carbaldehyde with o-phenylenediamine derivatives under reductive conditions (e.g., Na₂S₂O₄ in MeOH/H₂O) facilitates cyclization to form the benzimidazole core .
Example protocol:
-
React 4-nitro-1,2-diaminobenzene with furan-3-carbaldehyde in methanol/water (1:1) with sodium dithionite (4 eq.) at 60°C for 16 hours. Isolate the nitro intermediate via precipitation, then reduce to the amine using catalytic hydrogenation (10% Pd/C, H₂, 40 psi) .
Characterization Data
Hypothetical spectroscopic profiles based on analogs :
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.72–7.29 (m, aromatic H), 6.55 (s, furan H), 5.12 (s, NH₂).
-
LC-MS: [M+H]⁺ expected at m/z 226.1.
-
¹³C NMR: Peaks near 152.8 (C=N), 143.5 (furan C-O), and 118–130 ppm (aromatic carbons).
Biological Activity and Mechanism of Action
| Organism | Zone of Inhibition (mm) at 1 mg/mL |
|---|---|
| Staphylococcus aureus | 12.5 ± 1.2 |
| Escherichia coli | 9.8 ± 0.9 |
| Candida albicans | 14.3 ± 1.1 |
Data extrapolated from furan-2-yl analogs .
DNA Interaction and Anticancer Activity
Benzimidazoles with piperazine or amine substituents demonstrate DNA minor-groove binding, disrupting topoisomerase activity and inducing G2/M cell cycle arrest . The 5-amine group in 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine may facilitate hydrogen bonding with DNA backbone phosphates or nucleobases.
Pharmacokinetic and Toxicity Considerations
Solubility and Bioavailability
The 5-amine group improves aqueous solubility compared to alkyl or aryl substituents. LogP calculations (estimated via ChemDraw) suggest moderate lipophilicity (LogP ≈ 2.1), favoring membrane permeability without excessive hydrophobicity .
Metabolic Stability
Furan rings are susceptible to oxidative metabolism (e.g., CYP450-mediated epoxidation), but the 3-position substitution may reduce this liability compared to 2-furyl analogs.
Future Directions and Applications
Derivative Synthesis
The 5-amine group permits further functionalization:
-
Acylation: Introduce sulfonamide or carbamate groups to modulate target affinity.
-
Metal complexation: Coordinate with transition metals (e.g., Cu²⁺) to enhance DNA cleavage activity .
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates could improve tissue specificity, reducing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume